molecular formula C14H19NO2 B438484 3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide CAS No. 346692-81-7

3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No.: B438484
CAS No.: 346692-81-7
M. Wt: 233.31g/mol
InChI Key: VFWBIIGUCYAVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.3062 . This compound belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). The structure of this compound includes a phenyl group, a tetrahydrofurfuryl group, and a propanamide backbone, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-phenylpropanoyl chloride with tetrahydrofurfurylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

346692-81-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylpropanamide

InChI

InChI=1S/C14H19NO2/c16-14(15-11-13-7-4-10-17-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16)

InChI Key

VFWBIIGUCYAVDO-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CCC2=CC=CC=C2

Canonical SMILES

C1CC(OC1)CNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.